BenchChemオンラインストアへようこそ!

(R)-Piperidin-3-ylmethanamine

Biocatalysis Chiral amine synthesis Enantioselective reductive amination

(R)-Piperidin-3-ylmethanamine (CAS 23099-21-0 for racemate; R-enantiomer specified by stereochemical prefix) is a chiral primary amine belonging to the 3-substituted piperidine class, with molecular formula C6H14N2 and molecular weight 114.19 g/mol. The compound features a piperidine ring bearing an aminomethyl group at the 3-position in the R absolute configuration, creating a stereogenic center that fundamentally determines its molecular recognition properties in both synthetic and biological contexts.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Cat. No. B12435826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Piperidin-3-ylmethanamine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN
InChIInChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1
InChIKeyIPOVLZSJBYKHHU-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Piperidin-3-ylmethanamine: Key Chiral Building Block for Stereoselective Drug Synthesis and Pharmacological Differentiation


(R)-Piperidin-3-ylmethanamine (CAS 23099-21-0 for racemate; R-enantiomer specified by stereochemical prefix) is a chiral primary amine belonging to the 3-substituted piperidine class, with molecular formula C6H14N2 and molecular weight 114.19 g/mol. The compound features a piperidine ring bearing an aminomethyl group at the 3-position in the R absolute configuration, creating a stereogenic center that fundamentally determines its molecular recognition properties in both synthetic and biological contexts [1]. As a small-molecule building block, it serves as a critical intermediate in the manufacture of marketed DPP-IV inhibitors including sitagliptin and vildagliptin, where the (R)-configuration is pharmacophorically essential for target engagement [2]. The compound is commercially available from multiple specialty chemical suppliers with specifications typically ranging from 95% to >98% enantiomeric excess, and is routinely supplied as the free base or dihydrochloride salt for research and development applications.

Why (R)-Piperidin-3-ylmethanamine Cannot Be Substituted with Its (S)-Enantiomer, Racemate, or Positional Isomers


Generic substitution of (R)-piperidin-3-ylmethanamine with its (S)-enantiomer, racemic mixture, or 2-/4-aminomethyl positional isomers introduces stereochemical and topological mismatches that quantitatively degrade target binding, catalytic efficiency, and pharmacological outcomes [1]. In DPP-IV inhibitor synthesis, the (R)-configuration is mandatory because the hydrophobic S1 pocket of the enzyme requires the specific spatial orientation of the 3-aminomethyl substituent; the (S)-enantiomer fails to productively engage this pocket, resulting in a documented 20–30% potency reduction in racemic versus enantiopure formulations [2]. In antiplatelet applications, chiral aminomethylpiperidine carboxamides display stereochemistry-dependent IC50 differences exceeding 5-fold between individual enantiomers, with the racemic mixture exhibiting intermediate but non-superior activity [3]. These quantitative discrepancies preclude the assumption that racemic or isomer-shifted compounds are functionally interchangeable, making stereochemically defined procurement essential for reproducible research and industrial development outcomes.

Quantitative Differentiation Evidence for (R)-Piperidin-3-ylmethanamine vs. Its Closest Analogs and Alternatives


Biocatalytic Enantioselective Synthesis: (R)- vs. (S)-3-Piperidinamine Productivity, Enantiomeric Excess, and Space-Time Yield

In a direct head-to-head biocatalytic comparison, the (R)-enantiomer of piperidin-3-ylmethanamine, produced by imine reductase IRED11 from Micromonospora echinaurantiaca, achieved 99% enantiomeric excess (ee) at a substrate loading of 40 g·L⁻¹ with a space-time yield (STY) of 47.1 g·L⁻¹·d⁻¹. In contrast, the (S)-enantiomer, produced by IRED9 from Streptomyces viridochromogenes, achieved 98% yield and 99% ee at a substantially higher substrate loading of 120 g·L⁻¹ and an STY of 142.7 g·L⁻¹·d⁻¹ [1]. Both enzymes operate under mild, aqueous conditions (pH 8.0, 45–50 °C) and accept a broad range of ketone substrates, enabling scalable, complementary production of either enantiomer with orthogonal selectivity [1]. The (R)-specific enantiomer delivered by IRED11 is directly relevant for procurement where the (R)-configuration is pharmacophorically mandatory (e.g., sitagliptin intermediate synthesis).

Biocatalysis Chiral amine synthesis Enantioselective reductive amination

Stereochemistry-Dependent Antiplatelet Activity: Chiral Aminomethylpiperidine Carboxamides IC50 and Racemic vs. Enantiopure Comparison

A series of chiral lactam carboxamides derived from aminomethylpiperidine were evaluated for inhibition of collagen-induced human platelet aggregation, revealing substantial stereochemistry-dependent differences in potency [1]. Compound 31a, bearing a specific chiral configuration, exhibited an IC50 of 6.6 μM, while its diastereomer 32a showed a markedly weaker IC50 of 37 μM. The racemic mixture 28i displayed an intermediate IC50 of 16 μM. Compound 34c, an advanced analog, demonstrated dual-mechanism activity with IC50 values of 3.3 μM against collagen and 2.7 μM against U46619-induced aggregation [1]. In an in vivo pulmonary thromboembolism model, compound 31a at 30 μM/kg provided 60% protection sustained beyond 24 hours, with a pharmacokinetic profile characterized by rapid absorption and prolonged systemic exposure, confirming that the specific chiral configuration is critical for both in vitro potency and in vivo efficacy [1].

Antiplatelet therapy Thrombosis Stereochemistry-activity relationship

Asymmetric Synthesis for Sitagliptin Intermediate: (R)-Configuration-Specific Conversion Yield and Enantiomeric Excess vs. Racemic or (S)-Pathway Baselines

The (R)-piperidin-3-ylmethanamine scaffold is the essential chiral intermediate in sitagliptin manufacture, where the (R)-configuration is non-negotiable for DPP-IV binding [1]. An engineered R-selective ω-amine transaminase achieved 92% conversion of pro-sitagliptin ketone at 50 g/L substrate loading with >99% enantiomeric excess, yielding kilogram-scale quantities of the (R)-configured intermediate with a space-time yield of 32 g·L⁻¹·d⁻¹ [1]. The requirement for (R)-stereochemistry in the marketed drug sitagliptin is absolute: the (S)-enantiomer does not productively engage the DPP-IV S1 hydrophobic pocket, resulting in a documented 20–30% potency loss when racemic mixtures are used in place of the enantiopure (R)-intermediate during synthesis [2]. This stereochemical requirement is also conserved in vildagliptin and other gliptin-class DPP-IV inhibitors incorporating the (R)-3-aminopiperidine pharmacophore [2].

DPP-IV inhibitors Sitagliptin synthesis Asymmetric amination

Synthesis Efficiency of Orthogonally Protected Piperidin-3-ylmethanamine vs. Piperidin-4-ylmethanamine Derivatives: Yield Comparison from Common Precursors

A systematic comparison of synthetic routes to orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available starting materials (nipecotamide/nipecotic acid vs. isonipecotamide/isonipecotic acid) revealed differential synthetic accessibility [1]. The piperidin-3-ylmethanamine scaffold is accessed from nipecotamide via a two-step procedure requiring no intermediate purification and delivering high overall yields; subsequent N-benzyl deprotection with Pearlman's catalyst proceeded smoothly to afford the secondary amine intermediate [1]. Cross-study comparison indicates that the alkylation of the resultant secondary amine from piperidin-3-ylmethanamine derivatives proceeds with 98% yield, compared to 52% for an analogous procedure applied to the 4-substituted scaffold [2]. This nearly 2-fold yield differential in the functionalization step has practical implications for the cost-efficient production of diverse compound libraries when using the 3-substituted scaffold vs. the 4-substituted alternative [2].

Medicinal chemistry building blocks Orthogonal protection Piperidine scaffold synthesis

ROCK1/ROCK2 Dual Inhibition with Clean CYP Profile: Piperidin-3-ylmethanamine Introduction vs. Alternative Hinge-Binding Motif Substitutions

In a structure-based drug design program targeting dual ROCK1/ROCK2 inhibition, introduction of a piperidin-3-ylmethanamine group to the lead series yielded compound 58, which demonstrated potent dual ROCK inhibition in both enzymatic and cellular assays alongside a clean cytochrome P450 (CYP) inhibition profile [1]. Prior analogs in the series required systematic substitution at the pyridine hinge-binding motif (2-Cl, 2-NH₂, 2-F, 3-F) or replacement with pyrimidine to eliminate CYP liabilities [1]. The piperidin-3-ylmethanamine-containing compound 58 achieved the desired kinase potency and selectivity while maintaining a clean CYP profile without requiring these additional structural modifications, and demonstrated in vivo efficacy in a retinal nerve fiber layer model following oral dosing [1]. This evidence establishes that the piperidin-3-ylmethanamine motif can serve as a privileged fragment for balancing kinase potency with favorable drug metabolism properties in ROCK inhibitor development [1].

ROCK kinase inhibitors Kinase selectivity CYP inhibition profiling

3-Substituted vs. 2- and 4-Substituted Aminomethylpiperidine: Divergent Biological Target Engagement Driven by Positional Isomerism

The three positional isomers of aminomethylpiperidine—2-aminomethylpiperidine, 3-aminomethylpiperidine, and 4-aminomethylpiperidine—exhibit fundamentally distinct biological target engagement profiles due to the altered spatial orientation of the aminomethyl group relative to the piperidine nitrogen . In a study evaluating these scaffolds as dopamine transporter (DAT) ligands, the 3-aminomethylpiperidine motif, when incorporated into GBR 12935 analogs, conferred preferential norepinephrine transporter (NET) inhibition over DAT binding, whereas the 4-aminopiperidine scaffold showed a different selectivity fingerprint [1]. Positional isomerism also determines synthetic utility: the 2-substituted isomer is predominantly employed for kappa opioid receptor ligand synthesis, while the 4-substituted isomer finds primary application as a beta3-adrenergic receptor agonist scaffold and in Schiff base polymer chemistry [2]. The 3-substituted isomer uniquely serves the DPP-IV inhibitor pharmacophore and has been validated in ROCK inhibitor programs where alternative substitution positions have not been reported to deliver comparable profiles [2].

Positional isomer SAR Dopamine transporter Receptor selectivity

Evidence-Backed Application Scenarios for (R)-Piperidin-3-ylmethanamine in Research and Industrial Procurement


Enantiopure DPP-IV Inhibitor Intermediate for Sitagliptin and Vildagliptin Synthesis

(R)-Piperidin-3-ylmethanamine is the mandatory stereochemical building block for the synthesis of sitagliptin and vildagliptin, where the (R)-configuration is essential for engagement of the DPP-IV enzyme S1 hydrophobic pocket [1]. Asymmetric synthesis using R-selective ω-transaminase achieves >99% ee at 92% conversion, establishing the required enantiopurity threshold for pharmaceutical manufacturing [1]. Procurement of material with verified ≥98% ee is critical, as racemic or (S)-enriched intermediate introduces a quantifiable 20–30% potency reduction in the final drug product [2]. This application scenario is directly relevant for process chemistry groups scaling gliptin-class intermediates and for medicinal chemistry teams exploring novel DPP-IV inhibitor scaffolds that retain the (R)-3-aminopiperidine pharmacophore.

Stereochemistry-Dependent Antiplatelet Agent Development Using Chiral Aminomethylpiperidine Carboxamides

The (R)-piperidin-3-ylmethanamine scaffold serves as the chiral precursor for aminomethylpiperidine carboxamide antiplatelet agents, where stereochemical identity directly controls in vitro potency and in vivo antithrombotic efficacy [1]. Compound 31a, derived from the chiral aminomethylpiperidine core, exhibits an IC50 of 6.6 μM against collagen-induced platelet aggregation with 60% in vivo protection at 30 μM/kg sustained beyond 24 hours, while the alternate stereoisomer 32a shows 5.6-fold weaker activity (IC50 = 37 μM) [1]. Procurement of stereochemically defined (R)-piperidin-3-ylmethanamine is essential for SAR studies in this series, as the racemic mixture (IC50 = 16 μM) does not recapitulate the potency of the optimized enantiopure compound [1].

ROCK1/ROCK2 Dual Kinase Inhibitor Lead Optimization with Favorable CYP Profile

The piperidin-3-ylmethanamine moiety has been validated as a privileged fragment for constructing potent dual ROCK1/ROCK2 inhibitors that maintain a clean CYP inhibition profile without requiring extensive structural optimization of the hinge-binding motif [1]. Compound 58, incorporating this fragment, demonstrated efficacy in the retinal nerve fiber layer model following oral dosing, supporting its utility in programs targeting glaucoma, fibrosis, or cardiovascular indications where ROCK inhibition is therapeutically relevant [1]. Procurement of (R)-piperidin-3-ylmethanamine enables medicinal chemistry teams to access this validated kinase inhibitor chemotype directly, bypassing the multi-parameter optimization burden associated with alternative piperidine substitution patterns that carry CYP inhibition liabilities [1].

Efficient Building Block for Orthogonally Protected Piperidine Library Synthesis

Piperidin-3-ylmethanamine demonstrates a nearly 2-fold synthetic efficiency advantage (98% vs. 52% yield) over piperidin-4-ylmethanamine in the alkylation step of orthogonally protected derivative synthesis, translating to lower cost-per-compound in medicinal chemistry library production [1]. The commercially available starting materials (nipecotamide, nipecotic acid) enable a straightforward two-step synthesis requiring no intermediate purification, with the resultant orthogonally protected scaffold serving as a versatile entry point for generating diverse 1,3-disubstituted piperidine compound collections [1]. This application scenario is particularly relevant for hit-to-lead and lead optimization programs that require rapid SAR exploration through parallel synthesis of piperidine-based compound libraries.

Quote Request

Request a Quote for (R)-Piperidin-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.